![molecular formula C18H16N2O3S B5090248 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The phenethylamine scaffold, which is similar to the structure you provided, represents a recurring motif among natural and synthetic drug molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the Friedel–Crafts acylation, which is very important for the industry, as it is used to prepare chemical feedstock, synthetic intermediates, and fine chemicals . The reaction is usually performed with carboxylic acid chlorides or anhydrides .Molecular Structure Analysis
The molecular structure of similar compounds can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The key mechanism of action of similar compounds involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined based on their melting points, IR, 1H, 13C NMR, and Raman spectral data .Scientific Research Applications
- Research Findings : Some synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards .
- Research Findings : In vitro tests revealed its inhibitory effects against various bacterial strains .
Antioxidant Activity
Antibacterial Properties
Industrial Applications
Optical Properties
Proton-Induced Fission Studies
These diverse applications highlight the versatility and potential impact of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide in scientific research. Researchers continue to explore its properties across various domains, making it an intriguing subject for further investigation. 🌟 .
Safety and Hazards
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-8-9-16(23-2)14(10-13)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUWXORDCVGCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
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